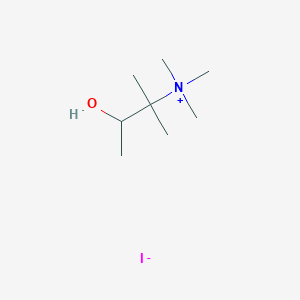
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is a quaternary ammonium compound with the molecular formula C8H20INO. This compound is known for its unique structure, which includes a hydroxyl group and a quaternary ammonium center. It is used in various chemical and biochemical applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of 3-hydroxy-2-butanone with N,N,N-trimethylamine in the presence of methyl iodide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, leading to efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a secondary amine.
Substitution: The iodide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-oxo-N,N,N,2-tetramethylbutan-2-aminium iodide.
Reduction: Formation of 3-hydroxy-N,N,N,2-tetramethylbutan-2-amine.
Substitution: Formation of various substituted quaternary ammonium compounds.
Aplicaciones Científicas De Investigación
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is used in a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis.
Biology: The compound is used in the study of cell membrane dynamics and ion transport.
Industry: It is used in the formulation of surfactants and detergents.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide involves its interaction with biological membranes. The quaternary ammonium center interacts with the negatively charged phospholipid bilayer, altering membrane permeability and ion transport. This interaction can affect various cellular processes, including signal transduction and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
Choline iodide: Similar structure but with a different alkyl chain.
Tetraethylammonium iodide: Lacks the hydroxyl group.
Tetramethylammonium iodide: Lacks both the hydroxyl group and the specific alkyl chain.
Uniqueness
3-Hydroxy-N,N,N,2-tetramethylbutan-2-aminium iodide is unique due to its combination of a hydroxyl group and a quaternary ammonium center. This structure provides distinct chemical reactivity and biological activity, making it valuable in various applications.
Propiedades
Número CAS |
92596-53-7 |
|---|---|
Fórmula molecular |
C8H20INO |
Peso molecular |
273.16 g/mol |
Nombre IUPAC |
(3-hydroxy-2-methylbutan-2-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C8H20NO.HI/c1-7(10)8(2,3)9(4,5)6;/h7,10H,1-6H3;1H/q+1;/p-1 |
Clave InChI |
TZZDRRNLRGUKEA-UHFFFAOYSA-M |
SMILES canónico |
CC(C(C)(C)[N+](C)(C)C)O.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


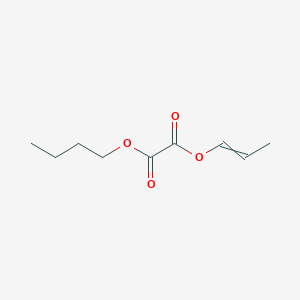
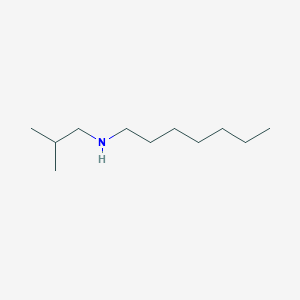
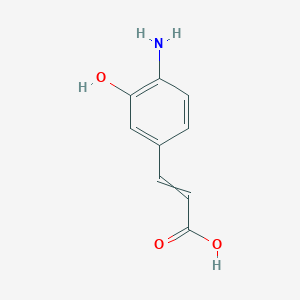
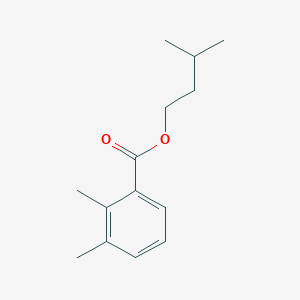
![2-(2-Bromophenyl)-N-[2-(naphthalen-2-yl)propan-2-yl]acetamide](/img/structure/B14367022.png)

![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)




![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
![8-Quinolinol, 5-[[(1-phenyl-1H-tetrazol-5-yl)thio]methyl]-](/img/structure/B14367057.png)
![{4-[2-(Diphenylmethylidene)hydrazinyl]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14367060.png)
